4-Cyano-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

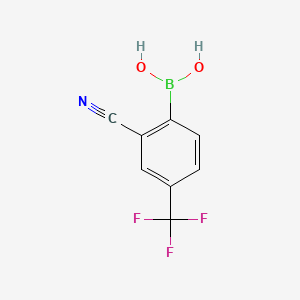

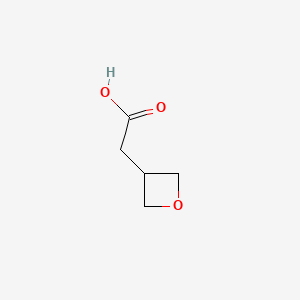

4-Cyano-3-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 .

Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methylbenzamide consists of a benzene ring substituted with a cyano group (C≡N) at the 4-position and a methylbenzamide group at the 3-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Educational Applications : In an educational context, students can use COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in a one-pot coupling of a carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET). This process illustrates fundamental principles of carbonyl reactivity and amide bond formation, making it suitable for undergraduate organic chemistry courses (Withey & Bajic, 2015).

Drug Development and Analysis : The search for synthetic opioids as alternatives to opium-based derivatives led to the discovery of compounds like U-47700, a structural isomer of AH-7921. These substances, including 4-cyano-N-substituted benzamides, have been investigated for their potential applications in medicine and their implications in forensic analysis due to their psychoactive properties and challenges they pose to policymakers and law enforcement (Elliott, Brandt, & Smith, 2016).

Optical and Electronic Applications : The synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, including cyano-substituted groups, demonstrates their potential applications in optics, electronics, and the biological sciences. These compounds exhibit superior aggregation-induced enhanced emission (AIEE) properties, making them relevant for developing high-performance optical materials (Jia et al., 2013).

Metabolism Studies : N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, has been characterized, and the stability of related N-(hydroxymethyl) compounds has been studied in vitro. These findings contribute to understanding the metabolic pathways and stability of various N-methylbenzamides, including 4-cyano derivatives (Ross et al., 1983).

Insect Repellency Research : The behavioral and toxicological responses of insects to N,N-diethyl-3-methylbenzamide (DEET) have been examined. These studies provide insights into the efficacy of DEET and related compounds as insect repellents, their effects on insect behavior, and their potential toxicity (Alzogaray, 2015).

Photocatalytic Applications : The photocatalytic degradation of propyzamide, a 3,5-dichloro-N-substituted benzamide, was enhanced using TiO2-loaded adsorbent supports. This study highlights the potential application of cyano-substituted benzamides in environmental science for the degradation of pollutants (Torimoto et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-cyano-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAMGJSPNOAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-methylbenzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)